molecular formula C9H10F3NO B2531883 (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol CAS No. 2248175-08-6

(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol

Cat. No.: B2531883
CAS No.: 2248175-08-6
M. Wt: 205.18
InChI Key: SENYAVBPLKIBOW-ZCFIWIBFSA-N
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Description

(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is a chiral pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a stereogenic center at the C2 position and incorporates a trifluoromethyl group , a moiety widely recognized for its ability to profoundly influence the physicochemical properties and biological activity of molecules . The presence of this group can enhance metabolic stability, membrane permeability, and binding affinity to biological targets through its strong electron-withdrawing nature and lipophilicity . The pyridine scaffold is a privileged structure in drug design, present in numerous bioactive molecules. The specific substitution pattern with the trifluoromethyl group at the 2-position of the pyridine ring and the chiral propanol side chain at the 3-position makes this compound a valuable chiral building block or potential pharmacophore for developing novel therapeutic agents. While direct biological data for this specific enantiomer is limited in public sources, compounds with similar trifluoromethylpyridine scaffolds have demonstrated utility across various research areas, including as key intermediates in the synthesis of potential D-amino acid oxidase (DAAO) inhibitors explored for neurological disorders , and in the development of inhibitors targeting enzymes like phosphatidylinositol-3-kinase (PI3K) . The (S)-enantiomer is provided with high stereochemical purity, making it particularly suitable for investigations where chiral specificity is critical for biological activity or material properties. Researchers can utilize this compound as a versatile intermediate for further synthetic elaboration, such as introducing additional functional groups or coupling to other molecular fragments, or as a starting point for structure-activity relationship (SAR) studies in drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(2S)-2-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(5-14)7-2-3-8(13-4-7)9(10,11)12/h2-4,6,14H,5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENYAVBPLKIBOW-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. The exact methods can vary, but they generally follow similar principles to those used in laboratory synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions under which it is carried out. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Medicinal Chemistry

The presence of the trifluoromethyl group significantly enhances the biological activity and stability of pharmaceuticals. This compound is being explored for its potential as a therapeutic agent in various diseases.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethyl pyridine have shown effectiveness against various pathogens, including bacteria and fungi.

CompoundPathogenMinimum Inhibitory Concentration (MIC)
6dMycobacterium smegmatis16 mm diameter inhibition
6ePseudomonas aeruginosa19 mm diameter inhibition

These findings suggest that (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol could potentially be developed into an antimicrobial agent, leveraging its structural features for enhanced activity against resistant strains .

Anticancer Properties

Preliminary studies indicate that compounds with trifluoromethyl groups can exhibit anticancer activities. For example, some derivatives have been tested against cancer cell lines such as PC3, K562, HeLa, and A549, showing varying degrees of cytotoxicity.

CompoundCell LineInhibition Rate (%)
5lPC354.94
5nK56251.71
5oHeLa50.52

These results highlight the potential for this compound to be further investigated for its anticancer properties .

Synthesis and Chemical Reactivity

The synthesis of this compound involves several key steps, often utilizing radical trifluoromethylation techniques. This method allows for the effective introduction of the trifluoromethyl group, which is crucial for the compound's reactivity and stability.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: Transforming into carboxylic acids or ketones.
  • Reduction: Yielding alcohols or amines.
  • Substitution: Allowing for the introduction of different functional groups.

The stability conferred by the trifluoromethyl group enhances its resistance to oxidation and hydrolysis compared to non-fluorinated analogs .

Material Science Applications

Due to its unique chemical properties, this compound is also being explored for applications in material science, particularly in the development of advanced materials with enhanced thermal and chemical stability.

Polymer Chemistry

In polymer chemistry, compounds with trifluoromethyl groups are known to improve the performance of polymers by enhancing their thermal stability and resistance to solvents. This can lead to the development of new materials suitable for high-performance applications .

Mechanism of Action

The mechanism by which (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with specific enzymes or receptors, potentially leading to changes in biological activity. The exact pathways involved can vary depending on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Propanol Derivatives

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
  • Structural Differences: Pyridine substituents: 2-amino and 5-fluoro groups (vs. 6-CF₃ in the target compound). Alcohol position: Propan-1-ol at pyridine’s 3-position (vs. 2-position in the target).
  • Fluorine at the 5-position may enhance metabolic resistance compared to -CF₃, but the absence of a trifluoromethyl group reduces lipophilicity .
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol
  • Structural Differences :
    • Substituents: 2-chloro and 5-fluoro groups (vs. 6-CF₃).
    • Alcohol position: Propan-1-ol at pyridine’s 3-position.
  • Implications :
    • Chlorine’s electron-withdrawing effect may alter aromatic ring reactivity, affecting electrophilic substitution patterns.
    • Reduced steric bulk compared to -CF₃ could influence binding affinity in protein-ligand interactions .

Trifluoromethyl Pyridinyl Derivatives in Heterocyclic Systems

2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester
  • Structural Differences :
    • Core heterocycle: Pyrimidine (vs. pyridine in the target).
    • Substituents: Two -CF₃ groups (pyridine and pyrimidine) and an ethyl ester.
  • Analytical Data :
    • Molecular weight: 365.25 g/mol (LCMS: m/z 366 [M+H]⁺).
    • HPLC retention time: 1.26 minutes (condition: SMD-TFA05).
  • Implications :
    • Pyrimidine’s electron-deficient nature enhances reactivity in cross-coupling reactions.
    • Higher molecular weight and ester group suggest utility as a synthetic intermediate rather than a bioactive molecule .
(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester
  • Structural Differences :
    • Complex architecture with pyrrolidine, amide, and phenyl groups.
    • Dual -CF₃ groups on pyridine and phenyl rings.
  • Analytical Data :
    • LCMS: m/z 531 [M-H]⁻.
    • HPLC retention time: 0.88 minutes (condition: SQD-FA05).

Alcohol Derivatives in Fragrance and Pharmaceutical Chemistry

2,2-Dimethyl-3-(3-tolyl)propan-1-ol
  • Structural Differences :
    • Aromatic system: 3-Tolyl (methyl-substituted benzene) instead of pyridine.
    • Alcohol position: Propan-1-ol with geminal dimethyl groups.
  • Implications :
    • Used in fragrances due to its stability and mild odor profile.
    • Safety assessments by IFRA highlight its low toxicity, contrasting with trifluoromethyl pyridines, which are typically reserved for specialized applications (e.g., medicinal chemistry) .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) HPLC Retention Time (min) Notable Properties
(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol Pyridine 6-CF₃, 2-propan-1-ol (S) Not reported Not reported Chiral center, H-bond donor/acceptor
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol Pyridine 2-NH₂, 5-F, 3-propan-1-ol ~182 Not reported High polarity, metabolic resistance
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester Pyrimidine 4-(6-CF₃-pyridin-3-yl), 2-CF₃ 365.25 1.26 (SMD-TFA05) Electron-deficient, synthetic utility
(R)-2-Methyl-1-(3-oxo-3-((4-CF₃-2-(6-CF₃-pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester Pyrrolidine Dual -CF₃, amide, ester 531 0.88 (SQD-FA05) Pharmaceutical candidate

Key Findings and Implications

  • Structural-Activity Relationships: The 6-CF₃ group on pyridine enhances lipophilicity and metabolic stability compared to halogen or amino substituents. Chiral propan-1-ol moieties (e.g., 2S configuration) may improve target selectivity in enantioselective interactions.
  • Analytical Trends :
    • Compounds with higher molecular weights (e.g., >500 g/mol) exhibit shorter HPLC retention times under acidic conditions, suggesting polar functional groups (e.g., amides) dominate retention behavior .
  • Applications: Trifluoromethyl pyridine derivatives are prevalent in pharmaceuticals (e.g., kinase inhibitors), while simpler propanols are used in fragrances or as synthetic intermediates .

Biological Activity

Overview

(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol, with the CAS number 2248175-08-6, is a fluorinated organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The trifluoromethyl group enhances its chemical stability and biological interactions, making it a valuable candidate for various studies.

PropertyValue
Molecular FormulaC₉H₁₀F₃NO
Molecular Weight205.18 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl moiety can enhance binding affinity, which may lead to modulation of various biological pathways. This interaction is crucial for its potential applications in drug development, particularly in targeting metabolic pathways and enzyme activities.

Antimicrobial and Antiparasitic Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial and antiparasitic properties. For instance, derivatives of pyridine have shown promising activity against Plasmodium falciparum, the causative agent of malaria. The specific IC50 values for related compounds have been reported as low as <0.03μM<0.03\,\mu M against PfDHODH, suggesting that this compound may also exhibit similar efficacy in inhibiting malaria parasites .

Case Studies

  • Antimalarial Lead Optimization : A study focused on the optimization of pyrrole-based compounds showed that modifications to the structure could enhance activity against P. falciparum. This highlights the importance of structural features similar to those found in this compound for developing effective antimalarial agents .
  • Fluorinated Compounds in Drug Development : Research has indicated that fluorinated compounds often exhibit improved metabolic stability and bioavailability. The trifluoromethyl group in this compound may contribute to these desirable pharmacokinetic properties, making it a candidate for further drug development studies .

Q & A

Q. What synthetic strategies are recommended for preparing (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol with high enantiomeric purity?

The synthesis typically involves introducing the trifluoromethyl group onto a pyridine ring followed by stereoselective reduction or asymmetric catalysis. A common approach is:

  • Step 1 : Fluorination of 2-chloro-6-(trifluoromethyl)pyridine using potassium fluoride in DMSO to install the trifluoromethyl group .
  • Step 2 : Stereoselective reduction of a ketone intermediate (e.g., using chiral catalysts like BINAP-Ru complexes) to yield the (2S)-propanol configuration .
  • Validation : Monitor enantiomeric excess via chiral HPLC or polarimetry .

Q. How can the stability of this compound under varying pH conditions be experimentally assessed?

  • Method : Prepare buffer solutions (pH 1–12) and incubate the compound at 25°C and 37°C.
  • Analysis : Use LC-MS or ¹⁹F NMR to track degradation products. For example, acidic conditions may hydrolyze the trifluoromethyl group, while basic conditions could oxidize the alcohol moiety .
  • Key Metrics : Half-life (t₁/₂) and degradation pathways derived from kinetic studies .

Q. What analytical techniques are critical for characterizing its structural and chiral integrity?

  • Chiral Purity : Chiral HPLC (e.g., Chiralpak IA column) with UV detection at 254 nm .
  • Structural Confirmation : ¹H/¹³C NMR for backbone assignment and ¹⁹F NMR for trifluoromethyl group verification .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₉H₁₀F₃NO) .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s biological activity be resolved in enzyme inhibition studies?

  • Hypothesis Testing : Evaluate assay conditions (e.g., buffer ionic strength, enzyme concentration) that may alter binding kinetics.
  • Control Experiments : Compare activity against enantiomers (e.g., (2R)-isomer) to confirm stereospecific effects .
  • Advanced Techniques : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and thermodynamics .

Q. What computational methods are suitable for predicting its metabolic pathways and toxicity?

  • In Silico Tools : Use Schrödinger’s ADMET Predictor or MetaCore for cytochrome P450 metabolism modeling.
  • Key Parameters : Focus on trifluoromethyl group stability and alcohol oxidation potential .
  • Validation : Cross-reference predictions with in vitro hepatocyte assays or microsomal stability studies .

Q. How can enantiomeric cross-contamination be minimized during large-scale synthesis?

  • Process Optimization : Employ dynamic kinetic resolution (DKR) with immobilized enzymes (e.g., lipases) to enhance stereocontrol .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of enantiomeric ratios .

Q. What strategies are effective in resolving discrepancies between theoretical and experimental LogP values?

  • Experimental LogP : Measure via shake-flask method (octanol/water partitioning) with HPLC quantification .
  • Theoretical Adjustments : Refine computational models (e.g., COSMO-RS) by incorporating solvent-accessible surface area (SASA) parameters for the trifluoromethyl group .

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